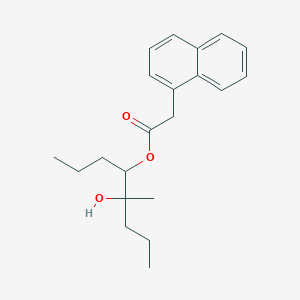
3,5-Dibutyl-1,2,4-trithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibutyl-1,2,4-trithiolane is an organic compound belonging to the class of trithiolanes. Trithiolanes are cyclic sulfur compounds containing three sulfur atoms and one or more carbon atoms in a ring structure. This compound is characterized by its unique structure, which includes two butyl groups attached to the 3rd and 5th positions of the trithiolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibutyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dibromobutane with sodium sulfide to form the corresponding dithiol, which then undergoes cyclization in the presence of a suitable oxidizing agent to form the trithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibutyl-1,2,4-trithiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
3,5-Dibutyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its sulfur content and reactivity.
Mecanismo De Acción
The mechanism by which 3,5-Dibutyl-1,2,4-trithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the trithiolane ring can form bonds with metal ions or other nucleophilic sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of butyl groups.
3,5-Diethyl-1,2,4-trithiolane: Contains ethyl groups instead of butyl groups.
3,5-Dipropyl-1,2,4-trithiolane: Contains propyl groups instead of butyl groups.
Uniqueness
3,5-Dibutyl-1,2,4-trithiolane is unique due to the presence of butyl groups, which influence its physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other trithiolanes may not be as effective.
Propiedades
Número CAS |
163268-50-6 |
|---|---|
Fórmula molecular |
C10H20S3 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
3,5-dibutyl-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-3-5-7-9-11-10(13-12-9)8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
UIWXUNQMNBYBPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1SC(SS1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



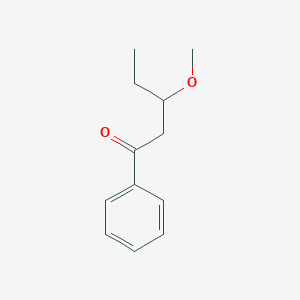

![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
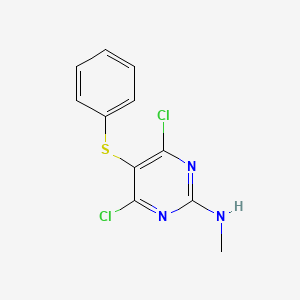

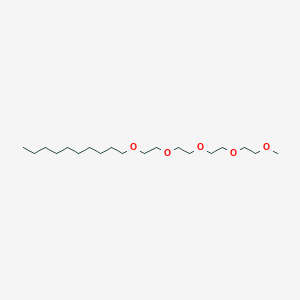
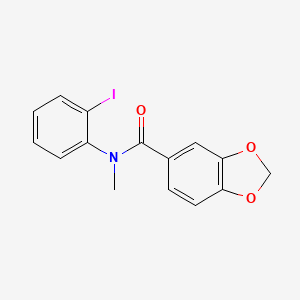
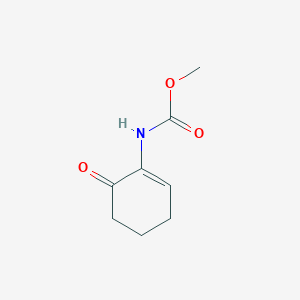


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
